molecular formula C8H6BrF2NO B8680795 2-bromo-N-(2,3-difluorophenyl)acetamide

2-bromo-N-(2,3-difluorophenyl)acetamide

Cat. No.: B8680795
M. Wt: 250.04 g/mol
InChI Key: ZHTXMNDZGFHTAA-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a bromo-substituted acetamide group attached to a 2,3-difluorophenyl ring. The compound’s molecular formula is C₈H₇BrF₂NO, with a molecular weight of 263.05 g/mol.

The synthesis of such compounds typically involves coupling a bromo-substituted acetic acid derivative with a substituted aniline via carbodiimide-mediated amidation (). For example, 3,4-difluoroaniline might react with 2-bromoacetyl chloride in the presence of triethylamine to yield the target compound ().

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

2-bromo-N-(2,3-difluorophenyl)acetamide

InChI

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)

InChI Key

ZHTXMNDZGFHTAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The following table compares 2-bromo-N-(2,3-difluorophenyl)acetamide with structurally related halogenated acetamides:

Compound Name Molecular Formula Substituents on Phenyl Ring CAS Number Key Structural Features Reference
This compound C₈H₇BrF₂NO 2,3-difluoro Not explicitly provided Likely planar acetamide group with dihedral angle differences
2-Bromo-N-(2-fluorophenyl)acetamide C₈H₇BrFNO 2-fluoro 25g () Mono-fluorination reduces steric hindrance
2-Bromo-N-(4-fluorophenyl)acetamide C₈H₈BrFNO 4-fluoro - Para-fluorination alters electronic effects
N-(2-Bromo-4,5-difluorophenyl)acetamide C₈H₆BrF₂NO 2-bromo, 4,5-difluoro 64695-81-4 Bromo and difluoro substituents at adjacent positions
2-Bromo-N-(3-chlorophenyl)acetamide C₈H₇BrClNO 3-chloro 41964-65-2 Chloro substitution increases lipophilicity
2-Bromo-N-(2,4-difluorophenyl)acetamide C₈H₇BrF₂NO 2,4-difluoro 149053-57-6 Altered fluorine positions affect hydrogen bonding
2-Bromo-N-(2,3-dichlorophenyl)acetamide C₈H₆BrCl₂NO 2,3-dichloro 349120-91-8 Chloro groups increase molecular weight and steric bulk

Physicochemical Properties

  • Molecular Weight : Ranges from 215.06 g/mol (2-bromo-N-(4-fluorophenyl)acetamide, ) to 314.22 g/mol (hexyloxy-substituted analogs, ).
  • Hydrogen Bonding : Compounds with ortho-fluorine substituents (e.g., 2,3-difluoro or 2,4-difluoro) exhibit stronger intermolecular C–H···F and N–H···O interactions, enhancing crystallinity ().
  • Lipophilicity : Chloro-substituted analogs (e.g., 2-bromo-N-(3-chlorophenyl)acetamide) exhibit higher logP values compared to fluoro-substituted derivatives due to chlorine’s larger atomic radius and polarizability ().

Research Findings and Challenges

  • Structural Analysis : X-ray crystallography of analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide () reveals dihedral angles of 66.4° between aromatic rings, influencing packing stability. Similar studies are needed for this compound to confirm its crystal structure.
  • Stereoelectronic Effects : Fluorine’s electronegativity and small size enhance metabolic stability in drug design, but ortho-substitution may sterically hinder binding to biological targets ().
  • Synthetic Limitations : Some derivatives, like 2-bromo-N-(2,3-dichlorophenyl)acetamide, are discontinued due to challenges in purification ().

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